N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-10-4-6-13-8-9-16(12-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBQQLRVSWJVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a 3-fluorobenzamide moiety. The presence of these functional groups enhances its solubility and reactivity, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 380.48 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
Key Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 380.48 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. The tetrahydroquinoline structure is known for its presence in various natural products with antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are still required to quantify this activity .
Anticancer Potential
The compound's ability to modulate enzyme activities suggests potential applications in cancer therapy. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related tetrahydroquinoline derivatives demonstrated significant cytotoxicity against human tumor cell lines . Further investigation into the specific mechanisms of action of this compound is necessary to elucidate its anticancer efficacy.
While specific mechanisms for this compound have yet to be fully characterized, it is hypothesized that the ethanesulfonyl group may enhance interaction with biological targets such as enzymes or receptors involved in disease processes. The sulfonamide functional group is known to interact with various biological targets, potentially leading to inhibition of key enzymatic pathways .
Study on Related Compounds
A study examining the biological activity of related tetrahydroquinoline derivatives found that certain modifications significantly enhanced their anticancer properties. These findings suggest that structural variations can lead to significant differences in biological activity .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can exhibit selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Scientific Research Applications
Biological Activities
Research indicates that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains by interfering with essential metabolic pathways.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential in modulating cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering biochemical pathways.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
| Application Area | Details |
|---|---|
| Drug Development | Potential lead compound for developing new antimicrobial or anticancer agents. |
| Biochemical Research | Useful in studying enzyme inhibition and cellular signaling pathways. |
| Pharmacological Studies | Investigating pharmacokinetics and pharmacodynamics for therapeutic use. |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values obtained from these studies suggest that this compound could be a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its ethanesulfonyl-tetrahydroquinoline moiety and 3-fluoro substitution. Below is a comparative analysis with structurally related benzamide derivatives:
Functional Group Impact on Bioactivity
- Sulfonamide vs. Benzamide: The target compound’s ethanesulfonyl group (vs. propylsulfonyl in ) may influence solubility and target binding. Shorter alkyl chains (ethane vs.
- Fluorine Substitution: The 3-fluoro group on the benzamide ring likely enhances electron-withdrawing effects, stabilizing aromatic interactions in enzyme active sites compared to non-fluorinated analogs like cyprofuram .
Preparation Methods
Cyclization of Aniline Derivatives
A substituted aniline (e.g., 7-nitro-1,2,3,4-tetrahydroquinoline) undergoes reduction and cyclization. For example:
-
Substrate : 3-Fluoroaniline derivatives.
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Conditions : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C for 6 hours.
Sulfonylation at the 1-Position
Introducing the ethanesulfonyl group to the tetrahydroquinoline nitrogen involves nucleophilic substitution with ethanesulfonyl chloride .
Standard Sulfonylation Protocol
-
Reagents :
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Tetrahydroquinoline (1 eq), ethanesulfonyl chloride (1.2–2.0 eq).
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Base: Pyridine or triethylamine (1.5 eq).
-
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 1–12 hours.
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Workup : Quenching with 1N HCl, extraction with ethyl acetate, drying (MgSO₄), and column chromatography (ethyl acetate/hexane).
Key Insight : Pyridine in DCM at low temperatures minimizes side reactions (e.g., over-sulfonylation) and enhances regioselectivity.
Amidation at the 7-Position
The final step couples the sulfonylated tetrahydroquinoline with 3-fluorobenzoic acid via an amide bond.
Carboxylic Acid Activation
Amide Coupling
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Reagents :
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Sulfonylated tetrahydroquinoline (1 eq), 3-fluorobenzoyl chloride (1.1 eq).
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Base: DMAP (0.1 eq) or Et₃N (2 eq).
-
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Solvent : DCM or THF.
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Conditions : 0°C to room temperature, 4–8 hours.
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Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and silica gel chromatography.
Optimization Note : DMAP catalyzes faster coupling but requires rigorous exclusion of moisture.
Alternative Pathways and Modifications
One-Pot Sulfonylation-Amidation
A streamlined approach combines sulfonylation and amidation in a single reactor:
Solid-Phase Synthesis
Immobilized tetrahydroquinoline on Wang resin enables iterative coupling and sulfonylation, achieving 68% isolated yield after cleavage.
Challenges and Mitigation Strategies
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Impurity Formation : Over-sulfonylation or hydrolysis of ethanesulfonyl chloride.
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Low Amidation Efficiency : Steric hindrance at the 7-position.
Analytical Characterization
Critical data for verifying the target compound:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, amide NH), 7.45–7.12 (m, 4H, aromatic), 3.98 (q, 2H, SO₂CH₂), 2.85 (t, 2H, quinoline CH₂), 1.42 (t, 3H, CH₃).
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Start with a tetrahydroquinoline scaffold functionalized at the 7-position. Introduce the ethanesulfonyl group via sulfonylation using ethanesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
- Amide Coupling : React the sulfonylated intermediate with 3-fluorobenzoic acid using coupling agents like HATU or EDCI in anhydrous DCM or DMF .
- Optimization Tips :
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C3 of benzamide, ethanesulfonyl at N1 of tetrahydroquinoline) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 377.1) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- Primary Target : RORγ nuclear receptor inverse agonism, based on structural similarity to compounds like SR1078 (IC₅₀: 1–3 μM) and SR1555 (IC₅₀: 1.5 μM) .
- Mechanistic Studies :
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution, fluorobenzamide position) affect RORγ inverse agonist activity?
Methodological Answer:
- SAR Strategies :
- Experimental Design :
Q. How can researchers resolve contradictions in reported IC₅₀ values for RORγ inverse agonists?
Methodological Answer:
- Critical Factors :
- Validation Steps :
Q. What advanced analytical methods are recommended for characterizing diastereomers or conformational isomers?
Methodological Answer:
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
Q. How does this compound compare to other RORγ inverse agonists in terms of selectivity and off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
